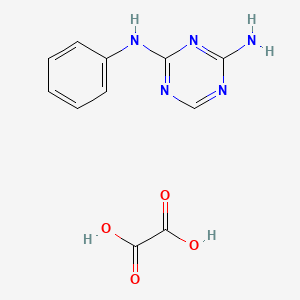

N-phenyl-1,3,5-triazine-2,4-diamine oxalate

説明

“N-phenyl-1,3,5-triazine-2,4-diamine oxalate” is a chemical compound with the molecular formula C9H9N5 . It is also known by other names such as Benzoguanamine, Benzoguanimine, and 6-Phenyl-1,3,5-triazine-2,4-diamine .

Synthesis Analysis

A library of compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by the treatment with a base, which promoted a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Molecular Structure Analysis

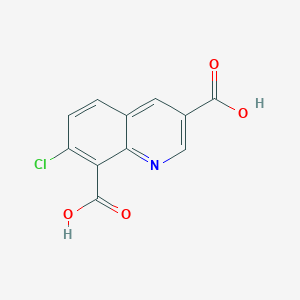

The molecular structure of “this compound” can be viewed using Java or Javascript . It is a six-membered heterocyclic aromatic ring .Chemical Reactions Analysis

Triazine-based compounds like “this compound” undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 187.2013 . Most of the resulting polyimides from triazine-based diamines have excellent solubility in polar aprotic solvents, such as NMP, DMSO, DMAc, and DMF .科学的研究の応用

Electrochemical Analysis

N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been utilized in electrochemical studies. For instance, coated graphite electrodes and polymeric membrane electrodes using such derivatives demonstrate effective sensing capabilities for ions like Sm3+. These electrodes exhibit low detection limits and rapid response times, making them suitable for analyzing medicinal plants, soil samples, and even fluoride ions in oral care products (Upadhyay et al., 2012).

Material Science and Polymer Synthesis

In material science, N-phenyl-1,3,5-triazine-2,4-diamine derivatives contribute to the synthesis of aromatic polyamides with enhanced thermal stability and solubility. These polymers exhibit high glass transition temperatures and demonstrate excellent thermal stabilities, making them suitable for high-performance materials (Yu et al., 2012).

Antiplasmodial Agents

In the field of medicinal chemistry, derivatives of N-phenyl-1,3,5-triazine-2,4-diamine have shown promising antiplasmodial activity. Certain compounds in this category have been identified as potent inhibitors of parasitic dihydrofolate reductase, demonstrating efficacy against drug-resistant strains of Plasmodium falciparum (Lourens et al., 2016).

Anticorrosive and Lubricity Additives

Novel triazine Schiff base-based cationic gemini surfactants derived from N-phenyl-1,3,5-triazine-2,4-diamine have been synthesized and evaluated as anticorrosive and lubricity improver additives in polyol lubricants. These compounds exhibit significant potential in enhancing the performance and longevity of lubricants (Singh et al., 2016).

Photoluminescence and Electronic Properties

Research in the field of photophysics has explored N-phenyl carbazole and triphenylamine functionalized 1,3,5-triazines. These derivatives exhibit thermally activated delayed fluorescence, making them potential candidates for applications in organic light-emitting diodes and other photonic devices (Huang et al., 2015).

Crystal Engineering and Hydrogen Bonding

In crystal engineering, 1,3,5-substituted derivatives of benzene, including those with N-phenyl-1,3,5-triazine-2,4-diamine moieties, have been investigated for their hydrogen bonding capabilities. These compounds form complex networks and exhibit unique molecular architectures, which are of interest in materials science and nanotechnology (Helzy et al., 2008).

特性

IUPAC Name |

oxalic acid;2-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5.C2H2O4/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-6H,(H3,10,11,12,13,14);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZQBSGKVGJWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC(=N2)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

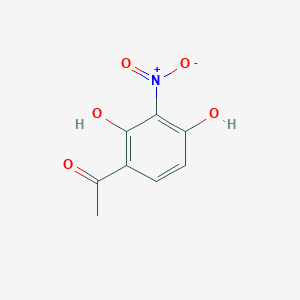

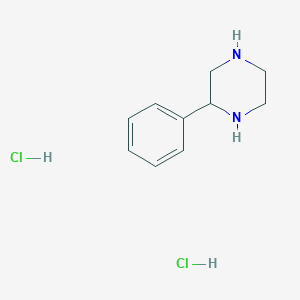

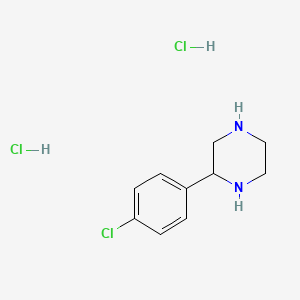

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)